Metofoline is classified as an opioid analgesic, similar to morphine and codeine but with distinct modifications that enhance its efficacy and safety profile. Its development stems from ongoing research aimed at synthesizing novel compounds that can provide pain relief while minimizing the risk of addiction and side effects associated with traditional opioids.
The synthesis of Metofoline involves several key steps, primarily focusing on modifications of the morphinan backbone. Common synthetic methodologies include:
Recent advancements in synthetic techniques have improved yields and reduced the complexity of these processes, making it feasible to produce Metofoline in a laboratory setting .
Metofoline's molecular structure is derived from morphine, featuring modifications that alter its pharmacokinetic properties. The compound's chemical formula is , with a molecular weight of approximately 320.41 g/mol.
These structural characteristics are crucial for its activity as an opioid receptor modulator.
Metofoline undergoes various chemical reactions that are essential for its synthesis and modification:
These reactions are pivotal in developing analogs with improved therapeutic profiles .
Metofoline acts primarily as a partial agonist at mu-opioid receptors, which are critical for mediating analgesic effects. The mechanism involves:
This mechanism underlies its potential as an analgesic while potentially offering lower risks of addiction compared to full agonists like morphine .
Metofoline exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Metofoline has potential applications in various scientific fields:
Metofoline (INN: metofoline; USAN: methopholine) is a synthetic opioid analgesic featuring a distinct isoquinoline core structure. Its chemical designation is 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, with the molecular formula C₂₀H₂₄ClNO₂ and a molecular weight of 345.87 g/mol [1] [3] [6]. Unlike classical opioids such as morphine or fentanyl, metofoline belongs to the tetrahydroisoquinoline class, sharing structural homology with the vasodilator papaverine but exhibiting unique μ-opioid receptor (MOR) agonism [1] [3].
The molecule integrates three critical moieties:
Table 1: Atomic Composition and Properties of Metofoline
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₄ClNO₂ |
Exact Mass | 345.1496 Da |
Elemental Composition | C 69.45%; H 6.99%; Cl 10.25%; N 4.05%; O 9.25% |
SMILES | COc1cc2CCN(C)C(CCc3ccc(Cl)cc3)c2cc1OC |
InChI Key | YBCPYHQFUMNOJG-UHFFFAOYSA-N |
Enantiomeric purity dictates opioid activity:
Systematic modification of the 4'-aryl substituent revealed pronounced effects on MOR affinity:
Table 2: Impact of 4'-Substituents on Opioid Activity
4'-Substituent | Relative Potency (vs. Codeine) | Key Property Change |
---|---|---|
Chloro (Metofoline) | 1x | Moderate electron withdrawal |
Fluoro | 1.2–1.5x | Enhanced metabolic stability |
Nitro | 20x | Strong electron withdrawal; ↑ MOR binding |
Critical SAR trends identified include:
Later derivatives (e.g., 1-thiophenoxyethyltetrahydroisoquinolines) achieved >50x codeine potency, validating the isoquinoline scaffold’s versatility for MOR agonist development [11].
Table 3: Key Analogs of Metofoline and Their Properties
Compound Name | CAS Number | Molecular Formula | Relative Potency |
---|---|---|---|
Metofoline | 2154-02-1 | C₂₀H₂₄ClNO₂ | 1x (codeine) |
4'-Nitromethopholine | 63937-57-5 | C₂₀H₂₄N₂O₄ | 20x |
(R)-4'-Nitromethopholine | Not Assigned | C₂₀H₂₄N₂O₄ | >60x |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: